Cucurbitacin I

Catalog No.
S524549
CAS No.
2222-07-3
M.F
C30H42O7
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin I

CAS Number

2222-07-3

Product Name

Cucurbitacin I

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1

InChI Key

NISPVUDLMHQFRQ-MKIKIEMVSA-N

SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Solubility

Soluble in DMSO

Synonyms

Cucurbitacin I; Elatericin B; JSI-124; JSI 124; JSI124; NSC 521777; NSC-521777; NSC521777;

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O

Description

The exact mass of the compound Cucurbitacin I is 514.2931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521777. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Inducing Cancer Cell Death:

Studies have shown that Cucurbitacin I can trigger apoptosis (programmed cell death) in various cancer cell lines. It achieves this by affecting multiple cellular pathways, including the ERK-mTOR-STAT3 pathway in lung cancer cells []. This suggests its potential as a therapeutic agent for different types of cancers.

Targeting Cancer Stem Cells:

Cancer stem cells (CSCs) are a subpopulation of cancer cells with self-renewal properties, contributing to tumor formation and resistance to conventional therapies. Research indicates that Cucurbitacin I can target CSCs, making them more susceptible to treatment []. This ability could be crucial for developing more effective cancer therapies.

Enhancing Existing Therapies:

Cucurbitacin I shows promise in enhancing the efficacy of existing cancer treatments like chemotherapy and radiotherapy. Studies suggest that combining these therapies with Cucurbitacin I can significantly improve their anti-cancer effects []. This strategy could lead to better treatment outcomes for cancer patients.

Autophagy Induction:

Autophagy is a cellular process that breaks down and recycles damaged components. Interestingly, Cucurbitacin I has been shown to induce autophagy in cancer cells, potentially contributing to its anti-tumor effects []. Further research is needed to understand the role of autophagy induction in Cucurbitacin I's mechanism of action.

Cucurbitacin I is a highly oxidized tetracyclic triterpenoid compound belonging to the cucurbitacin family, which is derived from plants in the Cucurbitaceae family, such as cucumbers and gourds. Its chemical formula is C30H42O7, and it features a complex structure characterized by a unique tetracyclic ring system with various functional groups, including hydroxyl and ketone groups, contributing to its biological activities. Cucurbitacins are known for their bitter taste and potential toxicity, serving as a defense mechanism against herbivory in plants .

Cucurbitacin I is a selective inhibitor of the JAK2/STAT3 signaling pathway []. This pathway plays a critical role in cell proliferation, survival, and differentiation. By inhibiting STAT3 activation, cucurbitacin I can suppress the growth and proliferation of cancer cells []. Studies have shown that cucurbitacin I downregulates the expression of specific proteins associated with tumor progression and metastasis [].

Cucurbitacins, including cucurbitacin I, can be toxic if ingested in high amounts []. Consumption of plants containing high levels of cucurbitacins can cause gastrointestinal distress, including nausea, vomiting, and diarrhea []. Due to its potential toxicity, further research is necessary to determine the safe handling and potential therapeutic use of cucurbitacin I.

Typical of triterpenoids. These include:

  • Hydroxylation: The introduction of hydroxyl groups can modify its reactivity and biological activity.
  • Oxidation: The oxidation of specific functional groups can lead to the formation of derivatives with altered properties.
  • Glycosylation: The addition of sugar moieties can enhance solubility and bioavailability, leading to the formation of cucurbitacin glycosides .

These reactions can affect its pharmacological properties, making it a subject of interest in medicinal chemistry.

Cucurbitacin I exhibits several significant biological activities:

  • Anticancer Properties: It has shown promise as an antineoplastic agent by inhibiting cancer cell proliferation through various mechanisms, including the disruption of the JAK-STAT signaling pathway .
  • Cytotoxic Effects: Cucurbitacin I demonstrates cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy .
  • Anti-inflammatory Activity: It may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

The synthesis of Cucurbitacin I can be achieved through several methods:

  • Natural Extraction: Isolation from plant sources such as Cucumis species.
  • Chemical Synthesis: Laboratory synthesis involving multi-step organic reactions that construct the tetracyclic structure while introducing functional groups.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler precursors into Cucurbitacin I .

These methods allow for the production of Cucurbitacin I in sufficient quantities for research and potential therapeutic applications.

Cucurbitacin I has several applications:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development aimed at treating various cancers.
  • Agriculture: Due to its insecticidal properties, it may be used in pest management strategies to protect crops from herbivory .
  • Nutraceuticals: Research into its health benefits could lead to applications in dietary supplements aimed at preventing diseases .

Studies have indicated that Cucurbitacin I interacts with various biological targets:

  • JAK-STAT Pathway: It inhibits components of this signaling pathway, which is crucial in many cancers.
  • Actin Cytoskeleton: Disruption of actin filaments has been observed, affecting cell motility and proliferation in cancer cells .
  • Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory responses, thus contributing to its anti-inflammatory effects .

These interactions highlight its potential as a therapeutic agent in multiple disease contexts.

Similar Compounds

Cucurbitacin I shares structural and functional similarities with other compounds within the cucurbitacin family. A comparison with similar compounds reveals unique aspects:

CompoundStructure CharacteristicsUnique Features
Cucurbitacin ATetracyclicKnown for strong cytotoxicity against cancer cells.
Cucurbitacin BTetracyclicHighly toxic; inhibits JAK2 and STAT3 pathways.
Cucurbitacin ETetracyclicExhibits anti-inflammatory and antioxidant properties.
Cucurbitacin JTetracyclicSimilar structure but different hydroxyl group configuration.
Cucurbitacin KTetracyclicStereoisomer of Cucurbitacin J; minor structural differences.

Cucurbitacin I is distinguished by its specific functional groups and biological activity profile, particularly its selective inhibition of certain cancer pathways without the extreme toxicity associated with some other cucurbitacins .

This comprehensive overview underscores the significance of Cucurbitacin I in both natural products chemistry and pharmacology, paving the way for future research into its therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

514.29305367 g/mol

Monoisotopic Mass

514.29305367 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SHQ47990PH

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2222-07-3

Wikipedia

Cucurbitacin i

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15
1: Kameyama H, Kudoh S, Hatakeyama J, Matuo A, Ito T. Significance of Stat3 Signaling in Epithelial Cell Differentiation of Fetal Mouse Lungs. Acta Histochem Cytochem. 2017 Feb 28;50(1):1-9. doi: 10.1267/ahc.16032. Epub 2017 Feb 23. PubMed PMID: 28386145; PubMed Central PMCID: PMC5374098.
2: Fiori GM, D'Agate S, Rocha A, Pereira AM, Pasqua OD, Lopes NP. Development and validation of a quantification method for cucurbitacins E and I in rat plasma: Application to population pharmacokinetic studies. J Pharm Biomed Anal. 2017 Feb 20. pii: S0731-7085(17)30363-1. doi: 10.1016/j.jpba.2017.02.021. [Epub ahead of print] PubMed PMID: 28274497.
3: Garg SM, Vakili MR, Molavi O, Lavasanifar A. Self-Associating Poly(ethylene oxide)-block-poly(α-carboxyl-ε-caprolactone) Drug Conjugates for the Delivery of STAT3 Inhibitor JSI-124: Potential Application in Cancer Immunotherapy. Mol Pharm. 2017 Mar 9. doi: 10.1021/acs.molpharmaceut.6b01119. [Epub ahead of print] PubMed PMID: 28221800.
4: Wu S, Zhu G, Ni Y, Zhang T, Jiang W. [Cucurbitacin I (JSI-124)-induced apoptosis of HepG2 cells via p53 signaling pathway]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2017 Jan;33(1):33-38. Chinese. PubMed PMID: 28031111.
5: Cui L, Bi J, Yan D, Ye X, Zheng M, Yu G, Wan X. JSI-124 inhibits IgE production in an IgE B cell line. Biochem Biophys Res Commun. 2017 Jan 29;483(1):669-673. doi: 10.1016/j.bbrc.2016.12.085. Epub 2016 Dec 14. PubMed PMID: 27988336.
6: Oi T, Asanuma K, Matsumine A, Matsubara T, Nakamura T, Iino T, Asanuma Y, Goto M, Okuno K, Kakimoto T, Yada Y, Sudo A. STAT3 inhibitor, cucurbitacin I, is a novel therapeutic agent for osteosarcoma. Int J Oncol. 2016 Dec;49(6):2275-2284. doi: 10.3892/ijo.2016.3757. Epub 2016 Nov 3. PubMed PMID: 27840900; PubMed Central PMCID: PMC5117998.
7: Wu Y, Chen H, Li R, Wang X, Li H, Xin J, Liu Z, Wu S, Jiang W, Zhu L. Cucurbitacin-I induces hypertrophy in H9c2 cardiomyoblasts through activation of autophagy via MEK/ERK1/2 signaling pathway. Toxicol Lett. 2016 Dec 15;264:87-98. doi: 10.1016/j.toxlet.2016.11.003. Epub 2016 Nov 9. PubMed PMID: 27836799.
8: Tang Y, Guo Q, Zhi Y, Jin X, Xia B, Guo S, Tian C, Zhang Y. [Role of CXCR4/STAT3 in mesenchymal stromal cell-mediated drug resistance of acute leukemia cells]. Zhonghua Xue Ye Xue Za Zhi. 2016 Feb;37(2):119-23. doi: 10.3760/cma.j.issn.0253-2727.2016.02.007. Chinese. PubMed PMID: 27014981.
9: Pan T, Zhong L, Wu S, Cao Y, Yang Q, Cai Z, Cai X, Zhao W, Ma N, Zhang W, Zhang H, Zhou J. 17β-Oestradiol enhances the expansion and activation of myeloid-derived suppressor cells via signal transducer and activator of transcription (STAT)-3 signalling in human pregnancy. Clin Exp Immunol. 2016 Jul;185(1):86-97. doi: 10.1111/cei.12790. Epub 2016 Apr 13. PubMed PMID: 26969967; PubMed Central PMCID: PMC4908292.
10: Cui Y, Sun S, Ren K, Quan M, Song Z, Zou H, Li D, Cao J. Reversal of liver cancer-associated stellate cell-induced stem-like characteristics in SMMC-7721 cells by 8-bromo-7-methoxychrysin via inhibiting STAT3 activation. Oncol Rep. 2016 May;35(5):2952-62. doi: 10.3892/or.2016.4637. Epub 2016 Feb 26. PubMed PMID: 26935885.
11: Deng C, Zhang B, Zhang S, Duan C, Cao Y, Kang W, Yan H, Ding X, Zhou F, Wu L, Duan G, Shen S, Xu G, Zhang W, Chen M, Huang S, Zhang X, Lv Y, Ling T, Wang L, Zou X. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo. Cell Death Dis. 2016 Feb 18;7:e2106. doi: 10.1038/cddis.2016.13. PubMed PMID: 26890145; PubMed Central PMCID: PMC5399186.
12: Sari-Hassoun M, Clement MJ, Hamdi I, Bollot G, Bauvais C, Joshi V, Toma F, Burgo A, Cailleret M, Rosales-Hernández MC, Macias Pérez ME, Chabane-Sari D, Curmi PA. Cucurbitacin I elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase. Biochem Pharmacol. 2016 Feb 15;102:45-63. doi: 10.1016/j.bcp.2015.12.013. Epub 2015 Dec 18. PubMed PMID: 26707799.
13: Nguyen BC, Taira N, Maruta H, Tawata S. Artepillin C and Other Herbal PAK1-blockers: Effects on Hair Cell Proliferation and Related PAK1-dependent Biological Function in Cell Culture. Phytother Res. 2016 Jan;30(1):120-7. doi: 10.1002/ptr.5510. Epub 2015 Nov 4. PubMed PMID: 26537230.
14: Park SY, Kim YH, Park G. Cucurbitacins attenuate microglial activation and protect from neuroinflammatory injury through Nrf2/ARE activation and STAT/NF-κB inhibition. Neurosci Lett. 2015 Nov 16;609:129-36. doi: 10.1016/j.neulet.2015.10.022. Epub 2015 Oct 22. PubMed PMID: 26472707.
15: Nguyen BC, Be Tu PT, Tawata S, Maruta H. Combination of immunoprecipitation (IP)-ATP_Glo kinase assay and melanogenesis for the assessment of potent and safe PAK1-blockers in cell culture. Drug Discov Ther. 2015 Aug;9(4):289-95. doi: 10.5582/ddt.2015.01041. PubMed PMID: 26370527.
16: Jeong MH, Kim SJ, Kang H, Park KW, Park WJ, Yang SY, Yang DK. Cucurbitacin I Attenuates Cardiomyocyte Hypertrophy via Inhibition of Connective Tissue Growth Factor (CCN2) and TGF- β/Smads Signalings. PLoS One. 2015 Aug 21;10(8):e0136236. doi: 10.1371/journal.pone.0136236. eCollection 2015. PubMed PMID: 26296085; PubMed Central PMCID: PMC4546681.
17: Hira SK, Mondal I, Bhattacharya D, Gupta KK, Manna PP. Downregulation of STAT3 phosphorylation enhances tumoricidal effect of IL-15-activated dendritic cell against doxorubicin-resistant lymphoma and leukemia via TNF-α. Int J Biochem Cell Biol. 2015 Oct;67:1-13. doi: 10.1016/j.biocel.2015.08.002. Epub 2015 Aug 5. PubMed PMID: 26255115.
18: Zhang CH, Guo FL, Xu GL, Jia WD, Ge YS. STAT3 activation mediates epithelial-to-mesenchymal transition in human hepatocellular carcinoma cells. Hepatogastroenterology. 2014 Jun;61(132):1082-9. PubMed PMID: 26158169.
19: Sun J, Xia F, Wang S, Wang KY, Chen JM, Tu PF. Structural elucidation of two new megastigmane glycosides from the leaves of Aquilaria sinensis. Chin J Nat Med. 2015 Apr;13(4):290-4. doi: 10.1016/S1875-5364(15)30016-9. PubMed PMID: 25908626.
20: Yuan G, Yan S, Xue H, Zhang P, Sun J, Li G. JSI-124 suppresses invasion and angiogenesis of glioblastoma cells in vitro. PLoS One. 2015 Mar 19;10(3):e0118894. doi: 10.1371/journal.pone.0118894. eCollection 2015. PubMed PMID: 25789853; PubMed Central PMCID: PMC4366361.

Explore Compound Types